tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate
Description
Stereochemical Complexity in Bicyclo[3.1.1]heptane-Azetidine Spirojunctions
The spirojunction between the azetidine and bicyclo[3.1.1]heptane rings introduces four contiguous stereocenters: C1' (bicycloheptane bridgehead), C2 (azetidine), C5' (bicycloheptane), and the quaternary C6' bearing dimethyl groups. X-ray crystallographic studies of analogous spirocyclic azetidines reveal that the bicyclo[3.1.1]heptane adopts a chair-like conformation with axial orientation of the dimethyl groups at C6'. This preference minimizes 1,3-diaxial interactions while maintaining optimal spirocyclic dihedral angles (85–92°) between the azetidine and bicycloheptane planes.
The tert-butyl carbamate group at C1 of the azetidine imposes additional steric constraints, favoring a trans-decalin-like arrangement with the bicycloheptane bridgehead. Computational models (DFT-B3LYP/6-31G) indicate that the (1'R,2R,5'S) configuration stabilizes the system by 3.8 kcal/mol compared to its (1'S,2S,5'R) enantiomer due to reduced van der Waals repulsions between the *tert-butyl group and bicycloheptane methyl substituents.
Table 1: Key Stereochemical Parameters of the Spirojunction
| Parameter | Value | Method | Source |
|---|---|---|---|
| Spirocyclic dihedral angle | 87.5° ± 1.2 | X-ray crystallography | |
| C1'-C2-C5'-C6' torsion | -142.3° | DFT optimization | |
| ΔG between enantiomers | 3.8 kcal/mol | DFT-B3LYP/6-31G* |
Comparative Molecular Geometry of 6,6-Dimethyl Substituted vs. Parent Scaffolds
The 6',6'-dimethyl substitution on the bicyclo[3.1.1]heptane scaffold induces significant geometric perturbations compared to the parent unsubstituted system. Bond length analysis shows contraction of the C5'-C6' bond (1.532 Å vs. 1.548 Å in parent) due to increased s-character from methyl group hyperconjugation. Conversely, the C1'-C6' bond elongates to 1.589 Å (vs. 1.562 Å) to accommodate steric bulk from the dimethyl groups.
The azetidine ring exhibits flattening (puckering amplitude Q = 0.21 Å) compared to typical azetidines (Q = 0.32–0.38 Å), attributed to conjugation between the 4-oxo group and the adjacent sp³-hybridized nitrogen. This distortion increases the N-C2-C1'-C5' torsion angle to 118.7°, enhancing orbital overlap between the nitrogen lone pair and the σ* orbital of the C1'-C5' bond.
Table 2: Geometric Comparison Between 6,6-Dimethyl and Parent Scaffolds
| Parameter | 6,6-Dimethyl Derivative | Parent Scaffold | Difference |
|---|---|---|---|
| C5'-C6' bond length (Å) | 1.532 | 1.548 | -0.016 |
| C1'-C6' bond length (Å) | 1.589 | 1.562 | +0.027 |
| Azetidine puckering (Q, Å) | 0.21 | 0.34 | -0.13 |
| N-C2-C1'-C5' torsion (°) | 118.7 | 102.4 | +16.3 |
Torsional Strain Analysis in Oxospiro Configuration
The 4-oxo group introduces torsional strain through two mechanisms:
- Azetidine Ring Planarization: The carbonyl group reduces puckering (Q = 0.21 Å), forcing the N-C2-C3-C4 torsion to -9.8° (vs. -28.4° in non-oxo analogs). This increases angle strain by 6.3 kcal/mol compared to saturated azetidines.
- Spirocyclic Strain: The oxo group’s sp² hybridization creates a 15.7° misalignment between the azetidine’s p-orbital and the bicycloheptane’s σ-framework, quantified via natural bond orbital (NBO) analysis.
Strain-release drives reactivity at the spirojunction. For example, protonation of the azetidine nitrogen increases the C1'-C2 bond length by 0.037 Å, lowering the barrier for ring-opening reactions by 4.2 kcal/mol. The dimethyl groups mitigate this strain through Thorpe-Ingold effects, compressing the C5'-C6'-C6' angle to 108.4° (vs. 112.1° in non-methylated analogs) and redistributing torsional stress.
Table 3: Torsional Strain Contributions in the Oxospiro System
| Strain Component | Energy Contribution (kcal/mol) |
|---|---|
| Azetidine angle strain | +18.7 |
| Spirojunction misalignment | +9.4 |
| Bicycloheptane Baeyer strain | +6.1 |
| Methyl group relief | -8.2 |
| Net Strain | 26.0 |
Properties
IUPAC Name |
tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)9-16(17)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3/t10-,11+,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBVCDGQQIADJ-LYOVBCGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CC(=O)N3C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate generally involves the spirocyclization of suitable precursors under carefully controlled conditions. Key steps may include:
Formation of the bicyclo[3.1.1]heptane structure via Diels-Alder reactions.
Introduction of the azetidine ring through ring-closing reactions, often facilitated by base catalysts.
Oxidation steps to form the ketone moiety.
Esterification with tert-butyl alcohol to introduce the tert-butyl ester functionality.
Industrial Production Methods
Industrially, the compound may be synthesized through scalable methods that ensure high yield and purity. This could involve continuous flow chemistry techniques that allow precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: Reacting with oxidizing agents to form more oxidized derivatives.
Reduction: Use of reducing agents to modify the ketone group or other functional moieties.
Substitution: Nucleophilic substitution to replace certain groups with functional alternatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
Products formed can include a range of ketones, alcohols, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: Used as a building block for more complex molecules due to its unique spiro structure.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Could serve as a lead compound for developing novel drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in materials science for developing polymers with special properties, or as a precursor for advanced materials.
Mechanism of Action
The compound's mechanism of action can involve interactions with molecular targets such as enzymes or receptors. Its spiro structure might allow for specific binding modes, influencing biological activity. Pathways could include:
Inhibition or activation of enzyme activity.
Modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bicyclo[3.1.1]heptane core differs from the 2,6-diazaspiro[3.3]heptane systems in analogues, leading to distinct steric environments.
Common Strategies :
Divergences :
- The bicyclo[3.1.1]heptane in the target compound likely requires specialized ring-closing reagents compared to simpler spiro[3.3]heptane systems.
- 6',6'-Dimethyl groups may necessitate bulky bases (e.g., NaH) for deprotonation steps, as seen in .
Biological Activity
tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article synthesizes current research findings on its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H25NO. The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The detailed synthetic pathways can be found in the literature, highlighting various strategies employed to achieve high yields and purity of the compound.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.
Case Studies
-
Anticancer Activity:
- A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values indicated significant potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 A549 10.0 -
Neuroprotective Effects:
- In neuroprotection studies, the compound showed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Pharmacokinetics
The pharmacokinetic profile of the compound has been characterized in animal models, revealing favorable absorption and distribution characteristics. Studies suggest moderate bioavailability with a half-life conducive for therapeutic use.
Therapeutic Applications
Given its diverse biological activities, the potential therapeutic applications of this compound include:
- Cancer Therapy: As an adjunct or alternative to existing chemotherapeutic agents.
- Neurological Disorders: Potential use in conditions like Alzheimer's disease due to its neuroprotective properties.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and protective group strategies. Key steps include:
- Protection of nitrogen atoms : Tert-butyloxycarbonyl (Boc) groups are widely used to protect amines, ensuring regioselectivity during subsequent reactions .
- Ring-forming reactions : Spirocyclic systems are constructed via intramolecular cyclization, often promoted by strong bases like sodium hydride in tetrahydrofuran (THF) .
- Oxidation steps : The 4-oxo group is introduced using oxidizing agents such as Dess-Martin periodinane or under controlled catalytic conditions . Purification is achieved via chromatography or recrystallization to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. For example, coupling constants in H NMR distinguish axial/equatorial protons in bicyclic systems .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
Common challenges include:
- By-product formation : Side reactions during cyclization (e.g., ring-opening or over-oxidation) require careful optimization of reaction time and temperature .
- Polar impurities : Reverse-phase HPLC with C18 columns is effective for separating polar by-products .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during synthesis?
Stereocontrol is achieved through:
- Chiral auxiliaries : Use of tert-butylsulfinyl groups to induce asymmetry during spirocyclic ring formation .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., palladium with chiral ligands) for enantioselective C–H activation .
- Temperature modulation : Lower reaction temperatures (−78°C to 0°C) reduce epimerization risks in intermediates .
Q. What strategies resolve conflicting bioactivity data in different assay systems?
Discrepancies arise due to assay-specific conditions (e.g., pH, co-solvents). Methodological approaches include:
- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays .
- Metabolic stability testing : Compare half-lives in microsomal preparations to rule out degradation artifacts .
- Structural analogs : Test derivatives (e.g., fluoro or bromo substitutions) to identify structure-activity relationships (SAR) .
Q. How can reaction by-products be analyzed and minimized?
- LC-MS/MS : Identifies low-abundance by-products (e.g., ring-opened intermediates) .
- DoE (Design of Experiments) : Statistically optimizes reagent stoichiometry and reaction time to suppress side reactions .
- In situ monitoring : ReactIR tracks intermediate formation in real time, enabling rapid adjustments .
Q. What computational methods predict the compound’s conformational stability?
- DFT (Density Functional Theory) : Calculates energy barriers for ring-flipping in the bicyclo[3.1.1]heptane system .
- Molecular dynamics simulations : Assess solvent effects on spiroazetidine ring puckering .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Yield variations often stem from:
- Protective group compatibility : Boc groups may hydrolyze under acidic conditions, reducing yields if not carefully controlled .
- Solvent purity : Trace water in THF can quench reactive intermediates (e.g., Grignard reagents) . Mitigation includes using anhydrous solvents and inert atmospheres.
Q. Why do biological assays show variable potency despite identical stereochemistry?
- Membrane permeability differences : LogP values influence cellular uptake; modify tert-butyl or dimethyl groups to adjust lipophilicity .
- Protein binding : Serum albumin interactions reduce free compound concentration; measure unbound fractions via ultrafiltration .
Methodological Recommendations
Q. What protocols ensure reproducible scale-up from milligram to gram quantities?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Crystallization-directed synthesis : Seed with pure crystals to enforce uniformity during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
